5-Amino-4-bromothiophene-2-carbonitrile
Description
5-Amino-4-bromothiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group (-NH₂) at position 5, a bromine atom at position 4, and a carbonitrile (-CN) group at position 2. This trifunctional structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials science research. Its applications span agrochemical synthesis, ligand design for catalysis, and as a precursor for functionalized polymers. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino and nitrile groups facilitate further derivatization, such as cyclization or nucleophilic substitution .
Properties
IUPAC Name |
5-amino-4-bromothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-1-3(2-7)9-5(4)8/h1H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOWTHASSZOARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromothiophene-2-carbonitrile typically involves the reaction of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile . This one-pot synthesis method is efficient and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot synthesis method mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromothiophene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Compounds with oxidized amino groups, such as nitro or hydroxylamine derivatives.
Reduction Products: Reduced forms of the amino group, such as primary amines.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-Amino-4-bromothiophene-2-carbonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of conductive polymers and other advanced materials.
Medicinal Chemistry: It is investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Amino-4-bromothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key analogs and their distinguishing features:
Key Observations:
- Bromine Position : The bromine atom’s position (3, 4, or 5) significantly alters reactivity. For example, 3-Bromothiophene-2-carbonitrile (similarity 0.89) undergoes faster nucleophilic substitution than 5-bromo analogs due to reduced steric hindrance .
- Amino Group Impact: The NH₂ group in 5-Amino-4-bromothiophene-2-carbonitrile enhances solubility in polar solvents (e.g., DMSO) compared to non-amino analogs like 5-Bromothiophene-2-carbonitrile. It also increases susceptibility to electrophilic aromatic substitution .
- Ring System Differences: Replacing thiophene with isothiazole (as in 5-Amino-3-phenyl-isothiazole-4-carbonitrile) reduces aromatic stabilization, leading to higher reactivity in cycloaddition reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
